molecular formula C8H10123IN3 B1672011 Iobenguane I-123 CAS No. 76924-93-1

Iobenguane I-123

Cat. No. B1672011
CAS RN: 76924-93-1
M. Wt: 271.09 g/mol
InChI Key: PDWUPXJEEYOOTR-IUAIQHPESA-N
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Description

Iobenguane I-123 is a radiopharmaceutical . Radiopharmaceuticals are radioactive agents that may be used to find and treat certain diseases or to study the function of the body’s organs . Iobenguane I-123 is used to find certain kinds of cancer of the adrenal glands (e.g., pheochromocytoma, neuroblastoma) .

. The production process involves a halogen exchange reaction from stable iobenguane . A unique and alternative method to produce very high specific activity Iobenguane I-123 (Ultratrace) utilizes a solid state precursor procedure adapted from Ultratrace Iobenguane I-131 .


Molecular Structure Analysis

The molecular structure of Iobenguane I-123 is similar to noradrenaline . It can be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen . Once taken up by noradrenaline transporters in the adrenergic nerve terminals, it is stored in the presynaptic storage vesicles .


Chemical Reactions Analysis

Iobenguane I-123 is produced using a halogen exchange reaction from stable iobenguane . An alternative method to produce very high specific activity Iobenguane I-123 utilizes a solid state precursor procedure adapted from Ultratrace Iobenguane I-131 .


Physical And Chemical Properties Analysis

Iobenguane I-123 is a synthetic guanethidine derivative . The radioisotope used can either be iodine-123 for imaging or iodine-131 for destruction of tissues that metabolize noradrenaline . Iodine 123 is a cyclotron-produced radionuclide that decays to Te 123 by electron capture .

Safety And Hazards

Iobenguane I-123 carries the risk of radiation toxicity if administered in inappropriately large doses or in patients with renal insufficiency . Frequent voiding of the bladder is encouraged to minimize the radiation dose to the bladder . Common side effects may include dizziness, rash, itching, flushing, headache, or bleeding around the IV needle .

properties

IUPAC Name

2-[(3-(123I)iodanylphenyl)methyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWUPXJEEYOOTR-IUAIQHPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[123I])CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60998212
Record name Iobenguane I 123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60998212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iobenguane I 123

CAS RN

76924-93-1
Record name Iodine-123 metaiodobenzylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76924-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iobenguane I 123 [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076924931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iobenguane I 123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60998212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOBENGUANE I-123
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2TH1XYZ84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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